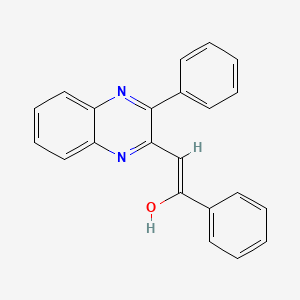

(Z)-1-Phenyl-2-(3-phenylquinoxalin-2(1H)-ylidene)ethanone

Description

Properties

IUPAC Name |

(Z)-1-phenyl-2-(3-phenylquinoxalin-2-yl)ethenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c25-21(16-9-3-1-4-10-16)15-20-22(17-11-5-2-6-12-17)24-19-14-8-7-13-18(19)23-20/h1-15,25H/b21-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUFBZPDMFUXFK-QNGOZBTKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2/C=C(/C4=CC=CC=C4)\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425189 | |

| Record name | AC1O9XDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214633-80-4 | |

| Record name | AC1O9XDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Phenyl-2-(3-phenylquinoxalin-2(1H)-ylidene)ethanone typically involves the condensation of 2-phenylquinoxaline with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction of the compound can yield the corresponding dihydroquinoxaline derivatives.

Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, (Z)-1-Phenyl-2-(3-phenylquinoxalin-2(1H)-ylidene)ethanone has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising lead compound for further drug development.

Industry: In the industrial sector, the compound’s properties can be exploited in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (Z)-1-Phenyl-2-(3-phenylquinoxalin-2(1H)-ylidene)ethanone exerts its effects involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been shown to inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Mechanistic and Structural Insights

- Stereochemistry : The (Z)-configuration in the target compound and analogues like Q6 and 35ga dictates planar molecular arrangements, influencing π-π stacking and photophysical behavior .

- Molecular Packing: Li et al. demonstrated that mechanoluminescence in quinoxalines depends on crystal lattice strain rather than substituent identity, emphasizing the role of crystallography tools like SHELX and ORTEP in analysis .

- Synthetic Challenges : Lower yields in triazole derivatives (e.g., 2a) versus thienyl compounds highlight the need for optimizing reaction conditions and heterocycle selection .

Biological Activity

(Z)-1-Phenyl-2-(3-phenylquinoxalin-2(1H)-ylidene)ethanone, commonly referred to as PPQE, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its potential applications in medicinal chemistry.

Synthesis and Characterization

PPQE is synthesized through the reaction of phenyl and quinoxaline derivatives, which are known for their bioactive properties. The compound has been characterized using various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the molecular structure and purity of PPQE, essential for evaluating its biological activity.

Antiproliferative Effects

Research indicates that quinoxaline derivatives, including PPQE, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that compounds with similar structures inhibited tubulin polymerization and topoisomerase II-DNA interactions, essential mechanisms in cancer cell proliferation .

Table 1: Antiproliferative Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PPQE | MCF-7 | 15.5 | Tubulin polymerization inhibition |

| PPQE | HeLa | 12.3 | Topoisomerase II inhibition |

| Compound A | A549 | 18.7 | Folate metabolism interference |

Enzymatic Inhibition

PPQE has also been evaluated for its ability to inhibit key enzymes associated with inflammatory processes. Notably, it demonstrated moderate inhibition of cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. In vitro studies revealed that at concentrations of 200 µg/mL, PPQE exhibited an inhibition efficiency of approximately 68%, indicating its potential as an anti-inflammatory agent .

Table 2: COX-2 Inhibition Efficiency

| Concentration (µg/mL) | Inhibition Efficiency (%) |

|---|---|

| 100 | 42.9 |

| 200 | 68 |

Mechanistic Insights

The mechanism by which PPQE exerts its biological effects appears to involve multiple pathways. Molecular docking studies suggest that the compound interacts with various receptor tyrosine kinases (RTKs), including EGFR and VEGFR, which are crucial in cancer progression and angiogenesis .

Case Studies

- Anticancer Activity : A case study involving the use of PPQE against colorectal cancer cells indicated a significant reduction in cell viability compared to untreated controls. The study emphasized the need for further investigations into the compound's mechanisms at the molecular level .

- Inflammation Models : In animal models of inflammation, PPQE administration resulted in reduced edema and inflammatory markers, suggesting its potential therapeutic application in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.